

Differences in hormonal response to Creatine HCl versus Creatine Monohydrate supplementation

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Creatine HCl vs. Creatine Monohydrate: A Comparative Analysis of Hormonal Responses

A comprehensive review of the current scientific literature reveals negligible differences in the hormonal responses elicited by Creatine Hydrochloride (HCl) versus Creatine Monohydrate supplementation when combined with resistance training. While both forms of creatine effectively enhance the anabolic environment in response to exercise, current evidence does not support the superiority of one form over the other in modulating key hormones such as testosterone, cortisol, growth hormone (GH), and insulin-like growth factor-1 (IGF-1).

A pivotal study directly comparing **Creatine HCl** and Creatine Monohydrate demonstrated that both supplements, when paired with an eight-week resistance training program, yielded similar and significant improvements in hormonal profiles compared to a placebo group.^{[1][2][3]} Specifically, both creatine groups exhibited increases in GH and IGF-1 levels, a favorable increase in the testosterone to cortisol ratio, and decreases in cortisol and adrenocorticotropic hormone (ACTH) levels.^[2] However, the hormonal changes in the **Creatine HCl** group were not significantly different from those observed in the Creatine Monohydrate groups (with or without a loading phase).^[2]

This guide provides a detailed comparison of the hormonal responses to these two popular forms of creatine, supported by experimental data and protocols for the scientific community.

Quantitative Hormonal Response Data

The following table summarizes the hormonal changes observed in a key study comparing **Creatine HCl** and Creatine Monohydrate supplementation in conjunction with an eight-week resistance training program.

Hormone	Creatine HCl + RT	Creatine Monohydrate (Loading) + RT	Creatine Monohydrate (No Loading) + RT	Placebo + RT
Growth Hormone (GH)	Significant Increase	Significant Increase	Significant Increase	No Significant Change
Insulin-Like Growth Factor-1 (IGF-1)	Significant Increase	Significant Increase	Significant Increase	No Significant Change
Testosterone	No Significant Change	No Significant Change	No Significant Change	No Significant Change
Cortisol	Significant Decrease	Significant Decrease	Significant Decrease	No Significant Change
Adrenocorticotropic Hormone (ACTH)	Significant Decrease	Significant Decrease	Significant Decrease	No Significant Change
Testosterone/Cortisol Ratio	Significant Increase	Significant Increase	Significant Increase	No Significant Change

Data synthesized from Eghbali, Arazi, & Suzuki (2024).[\[1\]](#)[\[2\]](#)

Experimental Protocols

The data presented is primarily based on a randomized, placebo-controlled study with the following design:

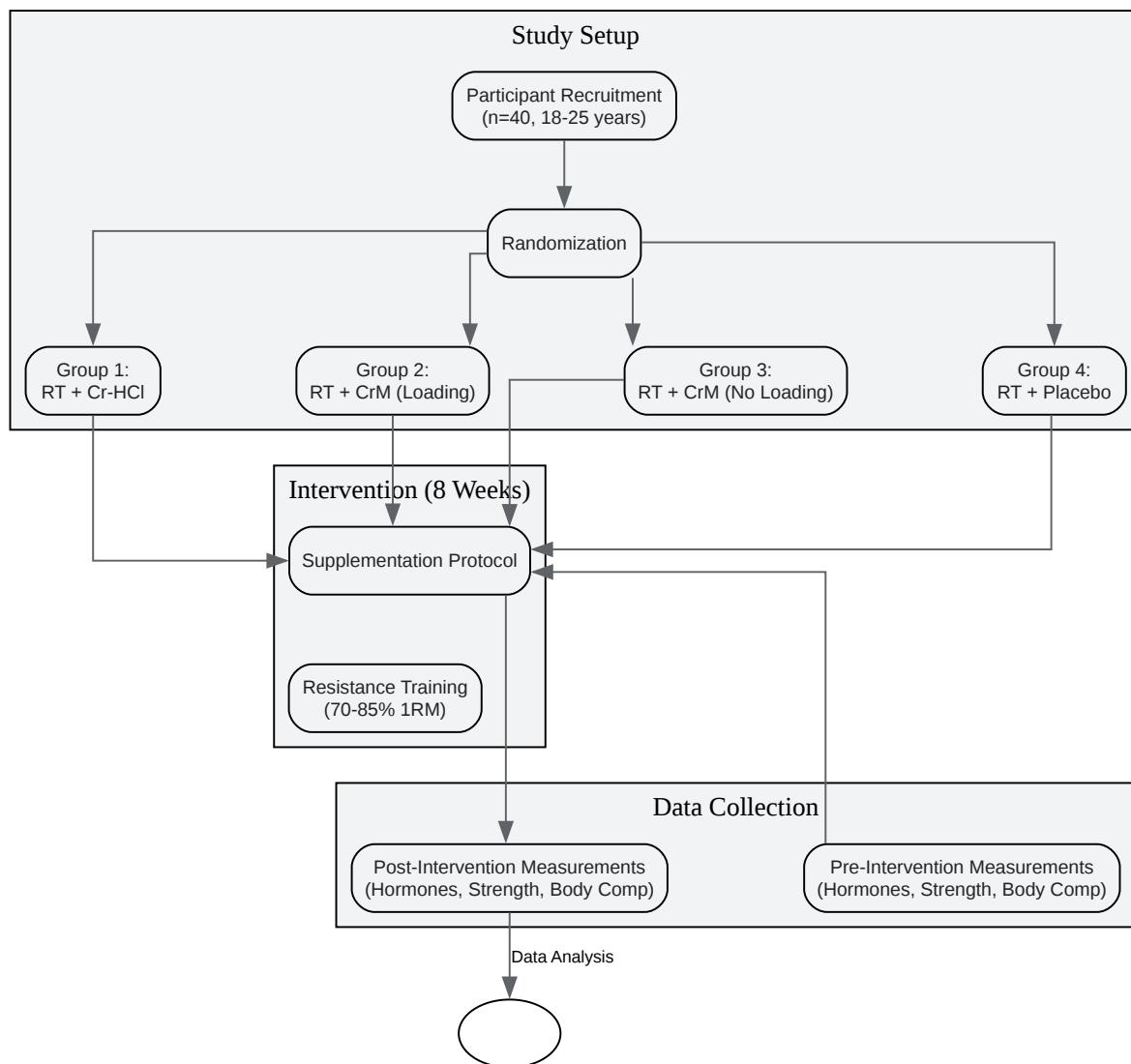
Study Design: A study involving forty participants aged 18-25 was conducted over an eight-week period.[\[1\]](#) Participants were randomly assigned to one of four groups:

- RT + **Creatine HCl**: Resistance training with **Creatine HCl** supplementation (0.03 g/kg of body mass).[1]
- RT + Creatine Monohydrate (Loading Phase): Resistance training with Creatine Monohydrate supplementation, including a five-day loading phase (0.3 g/kg of body mass) followed by a maintenance phase (0.03 g/kg of body mass).[1]
- RT + Creatine Monohydrate (Without Loading Phase): Resistance training with Creatine Monohydrate supplementation (0.03 g/kg of body mass).[1]
- RT + Placebo: Resistance training with a placebo.[1]

Resistance Training Protocol: Participants engaged in a structured resistance training program with an intensity of 70-85% of their one-repetition maximum (1RM) for eight weeks.[1]

Hormonal Analysis: Serum levels of testosterone, growth hormone (GH), insulin-like growth factor-1 (IGF-1), cortisol, and adrenocorticotropic hormone (ACTH) were measured before and after the eight-week intervention period.[1]

Workflow of the Experimental Protocol:

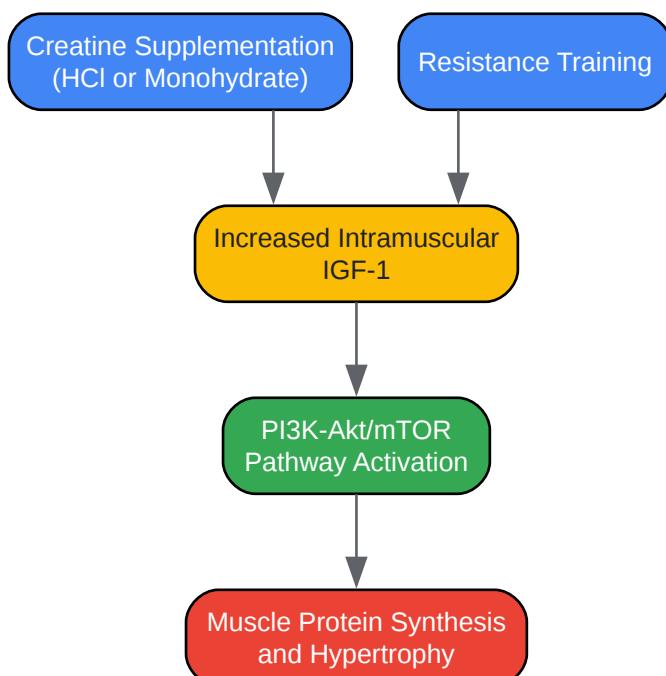


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Figure 1. Experimental workflow for comparing hormonal responses to different creatine formulations.

Signaling Pathways

Creatine supplementation is believed to exert its anabolic effects, in part, through the modulation of the IGF-1 signaling pathway. Increased intramuscular IGF-1 concentration is a noted effect of creatine supplementation combined with resistance training. This can lead to the activation of downstream signaling cascades, such as the PI3K-Akt/mTOR pathway, which are crucial for muscle protein synthesis and hypertrophy.



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Figure 2. Simplified signaling pathway influenced by creatine supplementation and resistance training.

Discussion

While **Creatine HCl** is often marketed as being more soluble and bioavailable, the current body of evidence suggests that these properties do not translate into a more pronounced or different hormonal response compared to the extensively studied Creatine Monohydrate.^[2] The primary driver of the observed hormonal changes appears to be the combination of creatine supplementation with a structured resistance training program, rather than the specific form of creatine used.

It is important to note that while direct testosterone levels were not significantly altered by either form of creatine in the key comparative study, the increase in the testosterone to cortisol ratio is indicative of a more favorable anabolic state.[2] Some studies on creatine monohydrate have suggested a potential increase in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), although this was not assessed in the direct comparative studies with **Creatine HCl**.[4][5]

In conclusion, for researchers, scientists, and drug development professionals, the choice between **Creatine HCl** and Creatine Monohydrate for influencing hormonal responses related to muscle anabolism and recovery does not appear to be critical based on current scientific evidence. Both forms, when combined with resistance exercise, produce similar beneficial effects on the hormonal milieu. Future research with larger sample sizes and potentially different populations may further elucidate any subtle differences that might exist.

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